molecular formula C12H13N3S2 B3140614 4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine CAS No. 478031-53-7

4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine

Cat. No. B3140614
CAS RN: 478031-53-7
M. Wt: 263.4 g/mol
InChI Key: WDHXGRVOUUZUMN-UHFFFAOYSA-N
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Description

4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine is a chemical compound that belongs to the pyrimidine family. It has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins in the body, leading to the desired therapeutic effect.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and reduce inflammation. It has also been shown to have antifungal and antimicrobial properties. In animal studies, it has been shown to have hypoglycemic and hypolipidemic effects.

Advantages and Limitations for Lab Experiments

The compound has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high purity level. It has also been shown to have good stability under various conditions. However, the compound has some limitations. It is relatively expensive, which may limit its use in large-scale experiments. It also has limited solubility in some solvents, which may affect its bioavailability.

Future Directions

There are several future directions related to 4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine. One direction is to investigate its potential as a drug candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Another direction is to investigate its potential as a pesticide and herbicide. Further studies are needed to evaluate its efficacy and safety in different crops and environments. In material science, there is potential for the development of new organic electronic devices based on this compound. Further studies are needed to explore its electronic properties and potential applications.

Scientific Research Applications

The compound has been studied for its potential applications in various scientific fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. It has also been studied for its antimicrobial and antifungal properties. In agriculture, it has been investigated as a potential pesticide and herbicide. In material science, it has been studied for its potential applications in the development of organic electronic devices.

properties

IUPAC Name

4-methylsulfanyl-6-(methylsulfanylmethyl)-2-pyridin-3-ylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S2/c1-16-8-10-6-11(17-2)15-12(14-10)9-4-3-5-13-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDHXGRVOUUZUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC(=NC(=N1)C2=CN=CC=C2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfanyl)-6-((methylsulfanyl)methyl)-2-(3-pyridinyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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